Rocaglaol

Vue d'ensemble

Description

Rocaglaol is a naturally occurring compound belonging to the flavagline family, which is derived from the genus Aglaia of the family Meliaceae. These compounds are known for their unique structural features and significant biological activities, particularly their anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rocaglaol involves a stereodivergent approach using dual catalytic asymmetric allylation. This method includes the insertion of a double bond into a copper-boron complex, followed by carbon monoxide insertion, isomerization to a carbene intermediate, and a second carbon monoxide insertion. The process concludes with nucleophilic addition of an external alcohol, deoxygenative borylation, and protonolysis .

Industrial Production Methods: Industrial production of this compound typically involves the use of benzofuran-3(2H)-one and allyl carbonate as starting materials. The reaction is catalyzed by a dual-metal system, often involving nickel and iridium complexes, to achieve high yield and selectivity of the desired stereoisomers .

Analyse Des Réactions Chimiques

Types of Reactions: Rocaglaol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .

Applications De Recherche Scientifique

Chemical Properties and Mechanisms of Action

Rocaglaol is classified as a flavagline, a type of compound known for its cytotoxic properties. Its mechanism of action primarily involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. Studies have shown that this compound can inhibit critical signaling pathways, such as the Wnt/β-catenin pathway, which is implicated in cancer progression.

This compound has been extensively studied for its anticancer properties. It exhibits selective cytotoxicity against various cancer cell lines, including prostate cancer (LNCaP cells) and chronic myeloid leukemia (K562 cells). The compound induces apoptosis and cell cycle arrest, primarily at the G1 and G2/M phases.

Case Study: Cytotoxic Effects on Cancer Cells

- Study Reference : this compound Induces Apoptosis and Cell Cycle Arrest in LNCaP Cells .

- Findings :

- IC value for LNCaP cells: 0.19 ± 0.01 μM.

- Mechanism: Induction of G1 cell cycle arrest and apoptosis.

Table 2: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC (μM) | Mechanism |

|---|---|---|---|

| This compound | LNCaP | 0.19 ± 0.01 | G1 arrest, apoptosis |

| MQ-16 (derivative) | K562 | 5.0 | Apoptosis |

| Synthetic analogue | HEL | 0.5 | G1 arrest |

Anti-Inflammatory Applications

In addition to its anticancer properties, this compound demonstrates significant anti-inflammatory effects. A synthetic derivative of this compound has been shown to inhibit inflammatory responses in human cells, making it a potential candidate for treating inflammatory diseases.

Case Study: Anti-Inflammatory Effects

- Study Reference : Synthetic Derivative Displays Potent Anti-Inflammatory Properties .

- Findings :

- The derivative inhibited pro-inflammatory cytokine production.

- Mechanism: Suppression of NF-kB signaling pathway.

Synthesis and Derivative Development

The synthesis of this compound derivatives has been a focus of research to enhance its bioactivity and solubility. For instance, water-soluble derivatives have been developed to improve therapeutic efficacy.

Table 3: Synthesis of this compound Derivatives

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| Water-soluble this compound | Chemical modification | IC: 0.19 μM on HEL cells |

| MQ-16 | Acetylation | Induces apoptosis in K562 cells |

Mécanisme D'action

Rocaglaol exerts its effects primarily by inhibiting the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. This inhibition disrupts the initiation of protein synthesis, leading to reduced proliferation of cancer cells. Additionally, this compound binds to prohibitins, which are involved in regulating key signaling pathways related to cell survival and metabolism .

Comparaison Avec Des Composés Similaires

Rocaglamide: Another member of the flavagline family, known for its potent anticancer activity.

Silvestrol: Exhibits similar mechanisms of action, particularly in inhibiting protein synthesis.

Aglafoline: Shares structural similarities with rocaglaol and exhibits comparable biological activities.

Uniqueness: this compound is unique due to its specific stereochemistry and the ability to form multiple stereoisomers, each with distinct biological activities. This diversity in stereoisomers allows for a broad range of applications and potential therapeutic uses .

Activité Biologique

Rocaglaol, a member of the flavagline family derived from the genus Aglaia, exhibits significant biological activities, particularly in cancer therapy. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and its potential therapeutic applications based on diverse research findings.

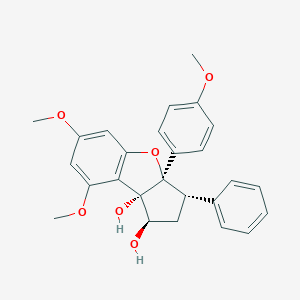

This compound possesses a unique cyclopenta[b]benzofuran structure that is crucial for its biological activity. The compound primarily functions by inhibiting cap-dependent protein synthesis, specifically targeting the eukaryotic initiation factor 4A (eIF4A). This inhibition disrupts the recruitment of ribosomes to mRNA, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the this compound structure can enhance its cytotoxicity. For instance, derivatives with specific functional groups at C-3′ or C-8b have shown improved efficacy against various cancer cell lines. The presence of a hydroxyl group at C-8b is particularly critical for maintaining biological activity .

Biological Activity and Efficacy

This compound has been extensively studied for its anticancer properties. Below are key findings from various studies:

Case Studies

- Induction of Apoptosis in LNCaP Cells :

- Effects on K562 Cells :

- Comparative Studies on Stereoisomers :

Propriétés

IUPAC Name |

(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3/t20-,23+,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVZOJQBRVGMMK-HCBGRYSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H](C[C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.